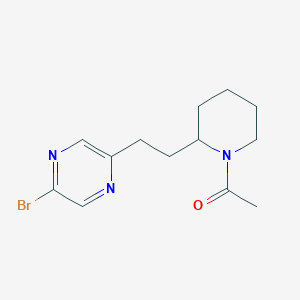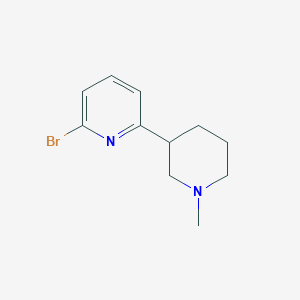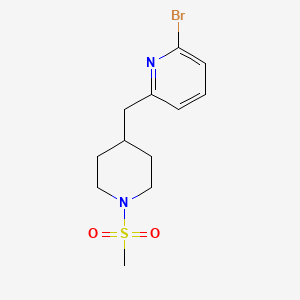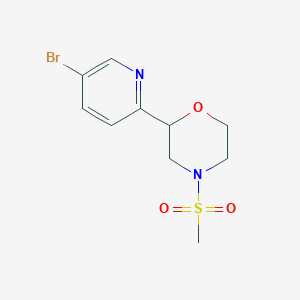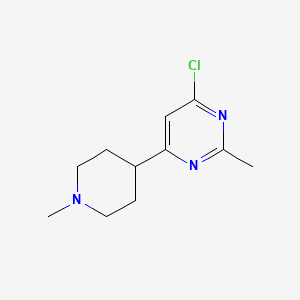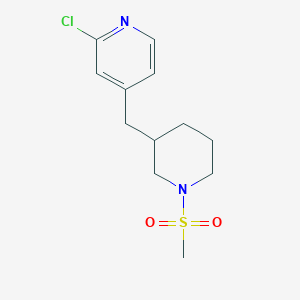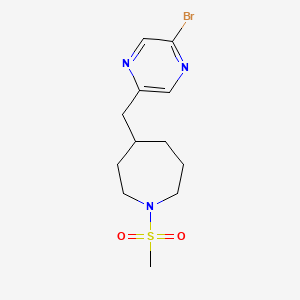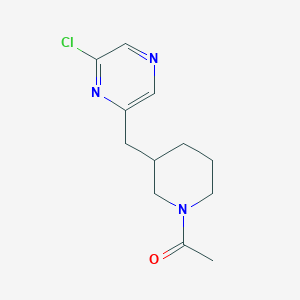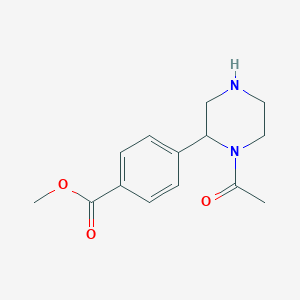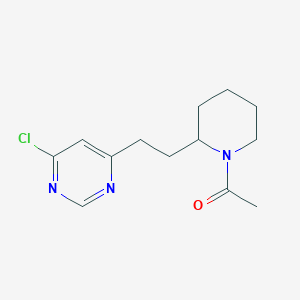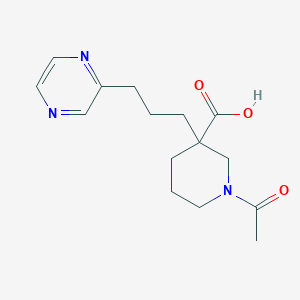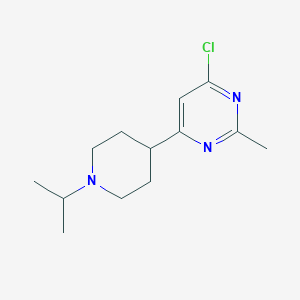
4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine
描述
4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, also known as CIPM, is an organic compound that has been studied for its potential applications in scientific research. CIPM is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is composed of two nitrogen atoms and four carbon atoms. CIPM has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research.
科研应用
Synthesis and Medicinal Applications of Pyrimidine Derivatives
Pyrimidine derivatives, including compounds structurally related to 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, have been extensively studied for their medicinal and pharmaceutical applications. These compounds are recognized for their broad synthetic applications and bioavailability, making them key precursors in the development of various therapeutic agents. The synthesis of substituted pyrimidine derivatives has been facilitated by the use of diversified catalysts, showcasing the compound's potential in the development of new medications or therapeutic approaches (Parmar, Vala, & Patel, 2023).
Environmental Impact and Management
The environmental impact and management of chemical compounds, including those similar to 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, are crucial areas of research. Studies have focused on understanding the fate and toxicity of various pesticides and chemical agents in the environment. This includes assessing the degradation, toxicity, and removal methods for these compounds to ensure environmental safety and compliance with regulatory standards. For example, research on the treatment options for wastewater produced by the pesticide industry highlights the challenges and potential strategies for managing the environmental impact of chemical pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Toxicology and Safety Assessment
The toxicological evaluation of chemical compounds, including pyrimidine derivatives, is essential for determining their safety and potential risks. Studies have been conducted to review the toxicology of various chemicals, emphasizing human exposure and neurodevelopmental impacts. These assessments are critical for understanding the potential health risks associated with exposure to certain compounds and for informing safety regulations and guidelines. Research in this area aims to provide a comprehensive understanding of the toxicological profiles of chemicals, guiding their safe use and management (Eaton et al., 2008).
性质
IUPAC Name |
4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-9(2)17-6-4-11(5-7-17)12-8-13(14)16-10(3)15-12/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCUBUXSXGRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




